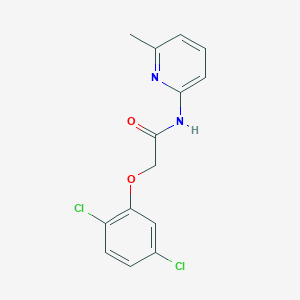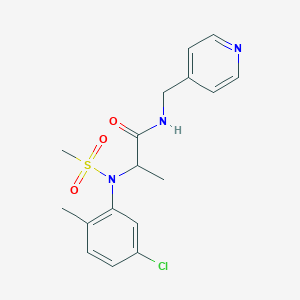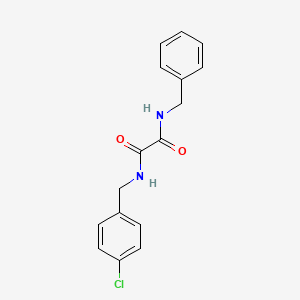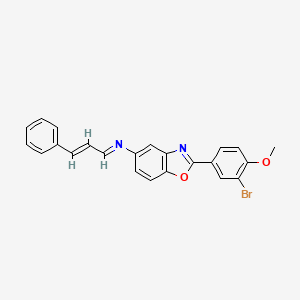![molecular formula C20H21BrN4OS B4644860 N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4644860.png)
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea
Descripción general
Descripción
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea, also known as BB-UTD-01, is a chemical compound that has been synthesized for research purposes. It belongs to the class of urea derivatives and has been found to have potential applications in various scientific fields. In
Mecanismo De Acción
The exact mechanism of action of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell signaling. Additionally, N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism.
Biochemical and Physiological Effects
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body. It has also been found to reduce blood glucose levels in diabetic mice. N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized for high yield and purity. It has a long shelf life and can be stored at room temperature. N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea has been found to be stable in various solvents and can be easily dissolved in water. However, there are also some limitations to using N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea in lab experiments. It is a relatively new compound and its full range of effects and potential side effects are not fully understood. It may also have limited solubility in certain solvents, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea. One potential direction is to further explore its anti-inflammatory and anti-cancer properties. It could also be studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the mechanism of action of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea could be further investigated to better understand its effects on the body. Further studies could also be conducted to determine the optimal dosage and administration of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea for different applications.
Aplicaciones Científicas De Investigación
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea has potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as an anti-microbial agent. N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea has been found to be effective against a range of bacterial and fungal strains. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4OS/c1-20(2,3)14-7-9-16(10-8-14)22-18(26)23-19-25-24-17(27-19)12-13-5-4-6-15(21)11-13/h4-11H,12H2,1-3H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTZOCSGDHYRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-fluorophenyl)-2-[4-[(4-methyl-1-piperidinyl)carbonyl]-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B4644784.png)

![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4644795.png)

![1-({1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4644812.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4644823.png)
![2,3,4,5,6-pentafluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4644829.png)
![2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine](/img/structure/B4644849.png)

![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4644868.png)
![1-benzyl-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4644874.png)

![2-{1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4644889.png)
![4-methoxy-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4644903.png)